Retuline

描述

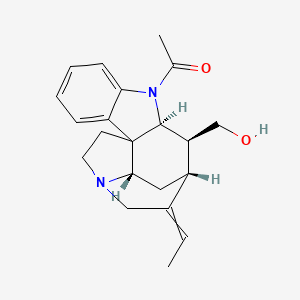

Structure

3D Structure

属性

CAS 编号 |

2616-16-2 |

|---|---|

分子式 |

C21H26N2O2 |

分子量 |

338.4 g/mol |

IUPAC 名称 |

1-[(9S,10S,11R,17S)-12-ethylidene-10-(hydroxymethyl)-8,14-diazapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2,4,6-trien-8-yl]ethanone |

InChI |

InChI=1S/C21H26N2O2/c1-3-14-11-22-9-8-21-17-6-4-5-7-18(17)23(13(2)25)20(21)16(12-24)15(14)10-19(21)22/h3-7,15-16,19-20,24H,8-12H2,1-2H3/t15-,16-,19-,20-,21?/m0/s1 |

InChI 键 |

IJTKEUDLEABZCZ-CXIUVCQTSA-N |

SMILES |

CC=C1CN2CCC34C2CC1C(C3N(C5=CC=CC=C45)C(=O)C)CO |

手性 SMILES |

CC=C1CN2CCC34[C@@H]2C[C@@H]1[C@@H]([C@@H]3N(C5=CC=CC=C45)C(=O)C)CO |

规范 SMILES |

CC=C1CN2CCC34C2CC1C(C3N(C5=CC=CC=C45)C(=O)C)CO |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Retuline; |

产品来源 |

United States |

Advanced Structural Elucidation and Stereochemical Characterization of Retuline

Stereochemical Configuration and Epimers

The stereochemistry of akuammiline alkaloids is a defining feature, with multiple chiral centers contributing to a vast landscape of possible stereoisomers. The precise spatial arrangement of substituents around these stereocenters is crucial for their biological function.

A pivotal stereogenic center in many akuammiline alkaloids is the C16 carbon. The orientation of the substituent at this position gives rise to epimers, which can exhibit distinct biological activities. For instance, strictamine and rhazinoline are naturally occurring akuammiline alkaloids that are epimeric at the C16 position. nih.govresearchgate.net

The biosynthesis of these alkaloids involves enzymatic processes that stereoselectively form the C-C bond involving C16. researchgate.netnih.gov Studies on sarpagan and akuammiline alkaloid biosynthesis have revealed that different enzymes can lead to either the 16R or 16S configuration. For example, rhazimal synthases (RHSs) have been shown to consistently produce the 16R stereoisomer, while sarpagan bridge enzymes (SBEs) can lead to products with either 16R or 16S stereochemistry. nih.govrsc.org Subsequent enzymatic modifications can further alter the stereochemistry at C16, leading to the diverse array of naturally occurring akuammiline alkaloids. nih.gov

The stereochemical outcome at C16 has been a subject of intense investigation in the total synthesis of these natural products. Synthetic strategies often target the stereoselective formation of this center to achieve the desired natural product. nih.govrsc.org

Table 1: C16 Epimers in Akuammiline Alkaloids

| Compound | C16 Stereochemistry | Key Biosynthetic Enzyme Influence |

|---|---|---|

| Rhazimal | 16R | Rhazimal Synthase (RHS) |

| Polyneuridine aldehyde | 16R | Sarpagan Bridge Enzyme (SBE) |

The determination of the absolute configuration of complex molecules like akuammiline alkaloids is a non-trivial task that relies on a combination of spectroscopic techniques and chemical synthesis. The Cahn-Ingold-Prelog priority rules are used to assign the R or S descriptor to each chiral center, defining the absolute stereochemistry of the molecule. acs.orgnih.gov

Enantioselective total synthesis has been a powerful tool in confirming the absolute stereochemistry of numerous akuammiline alkaloids. researchgate.net For example, the asymmetric total synthesis of (+)-strictamine unequivocally established its absolute configuration. rsc.org Such synthetic endeavors involve the use of chiral catalysts or starting materials to control the formation of stereocenters throughout the synthesis, ultimately leading to a single enantiomer of the target molecule. researchgate.net

X-ray crystallography provides a direct method for determining the three-dimensional structure of a molecule, including its absolute configuration, provided that suitable single crystals can be obtained. mdpi.comescholarship.org The diffraction pattern of X-rays passing through a crystal allows for the precise mapping of atomic positions.

Spectroscopic methods such as vibrational circular dichroism (VCD) can also be employed to determine the absolute configuration by comparing the experimental spectrum to that predicted by quantum chemical calculations for a known configuration. rsc.org

Table 2: Methods for Determining Absolute Stereochemistry

| Method | Principle | Application to Akuammiline Alkaloids |

|---|---|---|

| Enantioselective Total Synthesis | Stereocontrolled chemical synthesis of a single enantiomer. | Confirmed the absolute configuration of (+)-strictamine and (-)-aspidophylline A. |

| X-ray Crystallography | Diffraction of X-rays by a single crystal to determine atomic positions. | Provides definitive 3D structure and absolute configuration. |

Conformational Analysis of the Molecular Architecture

The polycyclic and rigid framework of akuammiline alkaloids restricts their conformational freedom. However, subtle conformational preferences, particularly within more flexible regions like the piperidine (B6355638) ring, can have a significant impact on molecular recognition and biological activity.

Studies on related indole (B1671886) alkaloids have shown that the substituents on the piperidine ring and the nature of the fused ring system influence its conformational equilibrium. For instance, in certain N-acylpiperidines, a twist-boat conformation can be stabilized by protein-ligand interactions. nih.gov The conformational analysis of the piperidine ring in akuammiline alkaloids can be investigated using Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through the analysis of coupling constants and Nuclear Overhauser Effect (NOE) data. acs.org Computational modeling is also a valuable tool for predicting the relative energies of different conformations. nih.gov

Intramolecular interactions, such as hydrogen bonds, play a crucial role in stabilizing the conformation of a molecule. nih.gov The presence of hydrogen bond donors (e.g., N-H or O-H groups) and acceptors (e.g., carbonyl oxygen or nitrogen atoms) within the akuammiline scaffold can lead to the formation of intramolecular hydrogen bonds.

These interactions can significantly influence the molecule's properties by restricting conformational flexibility and masking polar groups. The presence and strength of intramolecular hydrogen bonds can be investigated using spectroscopic techniques. In infrared (IR) spectroscopy, the stretching frequency of the donor group (e.g., O-H) is often red-shifted upon hydrogen bond formation. nih.gov In NMR spectroscopy, the chemical shift of the proton involved in the hydrogen bond is typically deshielded and moves to a higher ppm value. researchgate.net

X-ray crystallography can provide definitive evidence of intramolecular hydrogen bonding by revealing the precise distances and angles between the donor and acceptor atoms. escholarship.org While specific studies detailing intramolecular hydrogen bonding in all akuammiline alkaloids are not extensively documented in readily available literature, the structural motifs present in compounds like vincorine, which contains hydroxyl and carbonyl groups, suggest the potential for such interactions to play a role in their conformational preference.

Chemical Synthesis and Derivatization Strategies for Retuline

Total Synthesis Approaches for Retuline

While the total synthesis of strychnine (B123637) has been a significant area of research with numerous reported methods, the total synthesis of this compound itself has not been widely reported in detail in the provided search results. jst.go.jpwikipedia.org Some sources indicate that the stereochemical details of this compound, particularly the 16β hydrogen configuration, were established by a stereospecific synthesis. uliege.be Total synthesis approaches for complex alkaloids like those in the Strychnos genus often involve intricate strategies to construct their polycyclic frameworks and establish the correct stereochemistry. nih.govrsc.org

Semisynthesis of this compound from Alkaloid Precursors

Semisynthesis offers a practical route to this compound, utilizing more abundant and accessible natural alkaloids as starting materials.

Conversion from Strychnine

Strychnine is a well-known and abundant alkaloid found in Strychnos nux-vomica, S. ignatii, and S. icaja. uliege.begoogle.com While isothis compound (B84960) (16-epithis compound) is commonly derived from strychnine through hemisynthetic pathways, the conversion of strychnine to this compound is less straightforward due to the differing configuration at the C16 position. google.com Semisynthesis from strychnine has been explored for the preparation of this compound and its derivatives. uliege.be

Transformation from Akuammicine (B1666747)

Akuammicine is another monoterpene indole (B1671886) alkaloid found in plants such as Picralima nitida. wikipedia.orggoogle.com this compound can be synthesized from akuammicine with a reported yield of 50%. google.com Akuammicine is available commercially, although typically at a significantly higher price compared to strychnine. google.com This transformation provides a more efficient route to this compound compared to using strychnine, despite the cost difference of the starting material.

Derivation from Strychnobiline-Type Dimer Alkaloids

This compound and isothis compound have been identified as constituent parts of dimeric alkaloids found in Strychnos variabilis, such as strychnobiline. uliege.beuliege.be Semisynthesis from strychnobiline has also been utilized to obtain sufficient quantities of the main alkaloids present in S. henningsii, including this compound. uliege.be

Synthesis and Characterization of this compound Analogues and Derivatives

The synthesis and characterization of analogues and derivatives of this compound are important for exploring their chemical properties and potential applications. Modifications can be made to different parts of the this compound structure. For instance, the hydroxymethyl function at position C17 can be esterified or oxidized to an aldehyde. google.com The ethylidene function at the C19-C20 position can be reduced. google.com Substitutions on the nitrogen atoms, particularly at position 1, are also possible. google.com

Isothis compound (16-Epithis compound) Synthesis and Characterization

Isothis compound, the 16-epimer of this compound, is commonly obtained through the semisynthesis of strychnine. uliege.begoogle.com Its synthesis and characterization have been detailed in the literature. uliege.be Isothis compound has a molecular formula of C21H26N2O2 and a molecular weight of 338.4 g/mol , identical to that of this compound, as they are stereoisomers. nih.gov

Characterization of isothis compound and this compound often involves spectroscopic methods, particularly NMR spectroscopy. uliege.beresearchgate.net Studies comparing the 1H NMR spectra of this compound and isothis compound have revealed key differences that help in their identification and in understanding their conformational preferences. uliege.beresearchgate.net For example, the vicinal coupling constants between certain protons (e.g., H2 and H16, H16 and H15) differ between the this compound and isothis compound series. uliege.be NMR data suggests that the piperidine (B6355638) ring (ring D) in isothis compound favors a chair conformation, while in this compound, a boat conformation is more prevalent. uliege.be Evidence also suggests the presence of a hydrogen bond between the C17 hydroxymethyl group and the N1-COCH3 group in isothis compound. uliege.be

While the total synthesis of isothis compound has not been reported in the gathered information, its semisynthesis from strychnine is a known route, with a reported final yield of approximately 15%. jst.go.jpgoogle.com Isothis compound and its derivatives have also been prepared from the same sources as this compound, including strychnine and strychnobiline. uliege.be

N-Deacetyl this compound Compounds

N-Deacetyl this compound is a derivative of this compound where the acetyl group attached to a nitrogen atom is removed. Both N-deacetylthis compound and N-deacetylisothis compound have been identified as natural products, found alongside this compound and isothis compound in species such as Strychnos variabilis. uliege.be These N-deacetyl compounds can also be obtained through the degradation of strychnine. researchgate.net

The structural characteristics of N-deacetyl this compound and isothis compound have been investigated using techniques such as ¹H NMR spectroscopy. uliege.beresearchgate.net Studies comparing the NMR spectra of this compound, isothis compound, and their N-deacetyl counterparts provide insights into their conformations and the influence of the N-acetyl group. uliege.be For instance, in isothis compound, the piperidine ring (ring D) is suggested to adopt a chair conformation, while in this compound, a boat conformation is thought to prevail. uliege.be The removal of the N-acetyl group appears to influence the puckering of the C2-C16 bond in deacetyl this compound compared to this compound, and similarly affects deacetyl isothis compound relative to isothis compound. uliege.be

This compound N-Oxide

N-oxidation is a common derivatization strategy for tertiary amines, including those found in indole alkaloids like this compound. clockss.orgorganic-chemistry.org this compound N-oxide is a derivative where an oxygen atom is bonded to a nitrogen atom, typically the more basic nitrogen in the molecule. clockss.org While the indole nitrogen is generally not involved in N-oxidation, the other basic nitrogen atom is susceptible to this modification. clockss.org

The synthesis of N-oxides of nitrogen heterocycles can be achieved through the oxidation of the corresponding tertiary bases using various oxidizing agents. organic-chemistry.orggoogle.com Common methods involve the use of hydrogen peroxide or peroxy acids. google.com For instance, m-chloroperoxybenzoic acid (m-CPBA) is a reagent used for the synthesis of pyridine (B92270) N-oxides. google.com Other methods include using sodium percarbonate in the presence of rhenium-based catalysts or urea-hydrogen peroxide adduct (UHP). organic-chemistry.org Titanium silicalite (TS-1) with H₂O₂ in methanol (B129727) has also been employed in flow processes for pyridine N-oxide formation. organic-chemistry.org The chemical oxidation of tertiary bases can sometimes yield a mixture of stereoisomers of the N-oxide. clockss.org this compound N-oxide has been mentioned in the context of Strychnos alkaloids. researchgate.netresearchgate.net

Other Synthetic Derivatives within the this compound Series

Beyond N-deacetylation and N-oxidation, various other synthetic derivatives within the this compound series have been explored. These modifications often target functional groups present in the this compound scaffold to alter their properties or create new compounds with potentially different activities.

Derivatives substituted on the nitrogen in position 4 and derivatives with a hydrogenated C₁₉-C₂₀ double bond have been described. google.com The -CH₂OH function at position 16 can be easily esterified or oxidized to an aldehyde. google.com The amido function at position 1 of isothis compound can undergo hydrolysis. google.com

The synthesis of this compound and isothis compound derivatives has been pursued through hemisynthesis starting from precursors like strychnine or strychnobiline. uliege.be Isothis compound and its derivatives have also been prepared from these sources. uliege.be

Analytical techniques, such as derivatization with fluorinated reagents, have been used to enhance the sensitivity of detection for this compound and its derivatives in methods like electron capture detection coupled with mass spectrometry. chemistry-chemists.com This type of derivatization aids in the fragmentation pattern, leading to characteristic ions that facilitate identification and analysis. chemistry-chemists.com

Retrosynthetic Analysis and Proposed Chemical Reaction Mechanisms

Retrosynthetic analysis is a crucial technique in planning the synthesis of complex organic molecules like this compound. wikipedia.org It involves working backward from the target molecule to simpler, readily available starting materials by mentally dissecting the molecule through a series of "disconnections," which are the reverse of synthetic reactions. wikipedia.org This approach helps in identifying potential synthetic routes and evaluating their feasibility. wikipedia.org

While specific detailed retrosynthetic analyses and complete chemical reaction mechanisms for the total synthesis of this compound were not extensively detailed in the search results, some information regarding its synthesis and related transformations provides insights into potential approaches and mechanisms.

This compound can be synthesized from akuammicine, suggesting a potential retrosynthetic link between these two indole alkaloids. google.com The synthesis of this compound from akuammicine proceeds with a reported yield of 50%. google.com

Hemisynthesis from strychnine or its derivatives has also been employed to obtain compounds in the this compound series, although this compound itself is less easily accessible from strychnine compared to isothis compound due to stereochemical differences at C-16. google.com The oxidation of the alcoholic function of isothis compound is noted as having interest in hemisyntheses, as it can lead to diastereoisomers (isoretulinal and retulinal) which can then be interconverted or reduced to access the this compound series. google.com

Reduction reactions play a role in the synthesis of some this compound derivatives. For example, the reduction of fluorocurarine chloride or iodide by sodium borohydride (B1222165) has been shown to form deacetylthis compound salts. researchgate.net The mechanism of this reduction involves the opening of rings C and E in norfluorocurarine (B207588) under alkaline conditions with sodium borohydride, leading to different products compared to reductions in acidic or neutral solutions. researchgate.net

General reaction mechanisms relevant to the transformations discussed include oxidation reactions for the formation of N-oxides organic-chemistry.orggoogle.com and aldehydes from alcohols google.com, hydrolysis of amide functions google.com, esterification of hydroxyl groups google.com, and reduction reactions. researchgate.net The specific mechanisms for the conversion of akuammicine to this compound or the detailed steps in the hemisynthesis from strychnine would involve a series of functional group transformations and skeletal rearrangements characteristic of indole alkaloid chemistry. Retrosynthetic analysis of other complex molecules often involves identifying key disconnections based on known reactions and the stability of potential intermediates. wikipedia.orgyoutube.com

Pharmacological Profiles and Biological Activities of Retuline

Analgesic Properties

Retuline and related compounds have also exhibited analgesic properties in preclinical studies. prota4u.orguclouvain.begoogle.com

The analgesic activity of compounds in the this compound series has been assessed in preclinical models, such as tests for inhibiting nociceptive stimulation in mice. google.com Isothis compound (B84960), for example, has shown analgesic activity in mice, with an ED50 of 20 mg/kg in a classic analgesic activity test. google.com This is reported to be more active than aspirin (B1665792) (182 mg/kg) in this specific test. google.com

Other studies on different plant extracts and compounds also utilize animal models like the hot plate test and acetic acid-induced writhing test to evaluate analgesic activity. silae.itresearchgate.net

Antispasmodic Properties

This compound and related compounds have demonstrated antispasmodic activity. prota4u.orguclouvain.begoogle.com

The antispasmodic activity of compounds in the this compound series has been investigated using in vitro models, such as assessing their effect on the stimulation of isolated smooth muscles. prota4u.orggoogle.com Isothis compound has been shown to reduce the stimulation of the rat ileum induced by histamine (B1213489) and bradykinin (B550075). google.com The inhibitory concentrations observed are in the range of 10-6 to 10-4 M. google.com

Studies on the guinea-pig ileum are also commonly used to investigate antispasmodic activity by examining responses to electrical stimulation or the addition of agonists like histamine or bradykinin. sheffbp.co.ukuah.es Isothis compound and O-acetylisothis compound have shown antispasmodic action in guinea-pigs. prota4u.orgijstr.orgffhdj.com

This compound itself has been mentioned as possessing antispasmodic activity. aau.edu.et

Table 1: Summary of Pharmacological Activities and Models

| Activity | Model | Compound(s) Tested (Examples) | Key Findings | Source(s) |

| Anti-inflammatory | Carrageenan-induced edema (rat) | This compound, Isothis compound | Inhibits edema; Isothis compound ED50: 40 mg/Kg | prota4u.orggoogle.comscielo.br |

| Anti-inflammatory | Zymosan-induced edema (rat) | This compound, Isothis compound | Inhibitory effect | google.com |

| Analgesic | Inhibition of nociceptive stimulation (mouse) | Isothis compound | Analgesic activity shown; ED50: 20 mg/kg | google.com |

| Antispasmodic | Rat ileum stimulation (in vitro) | Isothis compound | Reduces stimulation by histamine and bradykinin (10-6 - 10-4 M) | google.com |

| Antispasmodic | Guinea-pig ileum (in vitro) | Isothis compound, O-acetylisothis compound | Antispasmodic action shown | prota4u.orgijstr.orgffhdj.com |

Antiviral Activity (e.g., this compound N-Oxide)

Studies have indicated that this compound N-oxide exhibits antiviral activity. Specifically, this compound N-oxide has demonstrated activity against Coxsackie virus B3 (CVB3). nih.govresearchgate.netpolito.itresearchgate.netresearchgate.net Research has reported an IC50 value of 33.33 μM for this compound N-oxide against CVB3. nih.govresearchgate.netpolito.it This suggests that this compound N-oxide can inhibit the replication or activity of CVB3 at this concentration.

An interactive table summarizing the antiviral activity of this compound N-oxide is presented below:

| Compound | Target Virus | IC50 (μM) |

| This compound N-oxide | Coxsackie virus B3 (CVB3) | 33.33 |

Antiplasmodial Activity

Investigations into the antiplasmodial activity of Strychnos alkaloids, including this compound, have been conducted. While some monomeric Strychnos alkaloids may not possess significant intrinsic antiplasmodial activity, polymerization can increase their basic nature and confer antiplasmodial potency. researchgate.net

In one study evaluating several monoindole alkaloids from Strychnos species, this compound itself did not show significant intrinsic antiplasmodial activity, with an IC50 greater than 10 μM or 5 μg/ml against Plasmodium falciparum. uliege.be However, other alkaloids, such as isothis compound and strychnobrasiline, were found to reverse chloroquine (B1663885) resistance in a resistant strain of Plasmodium falciparum. uliege.be

An interactive table summarizing the antiplasmodial activity of this compound and related alkaloids is presented below:

| Compound | Plasmodium falciparum Strain | Intrinsic Antiplasmodial Activity (IC50) | Chloroquine Resistance Reversal |

| This compound | Chloroquine-sensitive | > 10 μM or 5 μg/ml | Not reported |

| Isothis compound | Chloroquine-resistant (W2) | > 10 μM or 5 μg/ml | Yes (IF of 12.82) |

| Strychnobrasiline | Chloroquine-resistant | > 10 μM or 5 μg/ml | Yes |

Note: IF stands for Interaction Factor, where IF > 2 indicates a synergistic effect in reversing resistance. uliege.be

General Evaluation of Potential Antineoplastic Activity (Class-Specific Observations of Strychnos Alkaloids)

The Strychnos genus is known for producing a diverse array of indole (B1671886) alkaloids, some of which have been explored for their potential antineoplastic (anticancer) activity. greenpharmacy.infonih.govuliege.beresearchgate.netphcogrev.com While specific detailed research on the antineoplastic activity of this compound itself is limited in the provided search results, general observations regarding the antineoplastic potential of Strychnos alkaloids as a class are available.

Some Strychnos alkaloids, particularly those with the usambarane skeleton, have shown cytotoxic activities against various cancer cell lines, including B16 melanoma, Ehrlich ascites tumor cells, and hepatoma cells. uliege.be An antimitotic activity has been demonstrated for certain alkaloids at concentrations ranging from 1-10 μg/ml or 50 μg/ml. uliege.be For example, isoretulinal, a compound related to this compound, has been shown to reduce mitosis in melanoma B16 cells. google.com

The potential antineoplastic activity of Strychnos alkaloids is an area of ongoing research. prota4u.orgresearchgate.net

Structure-Activity Relationship (SAR) Studies of this compound and its Derivatives

Structure-Activity Relationship (SAR) studies aim to understand how modifications to the chemical structure of a compound influence its biological activity. gardp.orgwikipedia.orgcollaborativedrug.comresearchgate.netnih.gov For this compound and its derivatives, SAR studies have begun to shed light on the structural features important for their observed pharmacological activities.

While comprehensive SAR studies specifically focused on this compound across all its reported activities are not extensively detailed in the provided results, some insights can be drawn from the activities of its derivatives and related compounds.

For instance, the observation that this compound N-oxide exhibits antiviral activity against CVB3 suggests that the N-oxide functional group may play a role in this specific activity. nih.govresearchgate.netpolito.it

Regarding potential antineoplastic activity, studies on other Strychnos alkaloids have indicated that the usambarane skeleton is associated with cytotoxic activity. uliege.be Additionally, for isoretulinal, the aldehyde function has been suggested as potentially contributing to its activity. google.com These observations highlight the importance of specific structural elements within the Strychnos alkaloid class for their biological effects. Further detailed SAR studies are needed to fully elucidate the relationship between the structure of this compound and its derivatives and their various pharmacological activities.

Computational and Advanced Research Methodologies in Retuline Studies

Molecular Modeling and In Silico Approaches

Molecular modeling and in silico techniques offer a powerful lens through which to examine the properties of Retuline at an atomic level. These computational methods allow for the prediction of molecular behavior, interactions with biological targets, and potential therapeutic applications, thereby accelerating research and reducing the reliance on traditional, often time-consuming, experimental methods.

Quantum chemical calculations are fundamental to understanding the three-dimensional structure and electronic properties of this compound. Methods such as Density Functional Theory (DFT) are employed to gain precise structural insights. For instance, DFT calculations at the B3LYP/6-311g(d,p) level of theory have been used to determine the intermolecular and intramolecular interactions and reactivity features of related Strychnos alkaloids nih.gov.

These computational approaches are also crucial for the accurate interpretation of experimental data. A multidisciplinary strategy that combines NMR spectroscopy with quantum mechanical calculation of NMR chemical shifts has been successfully applied to analyze the phytochemical profile of plants containing related alkaloids nih.gov. This involves using DFT to calculate theoretical chemical shifts, which are then compared with experimental data to confirm or revise proposed structures, a technique vital for the unambiguous structural elucidation of complex molecules like this compound nih.gov.

Table 1: Application of Quantum Chemical Calculations in Alkaloid Research

| Methodology | Application | Key Insights | Reference Example |

|---|---|---|---|

| Density Functional Theory (DFT) | Structural Optimization & Reactivity Analysis | Determination of stable conformations, electronic properties, and intramolecular interactions. | Analysis of uleine-type Strychnos alkaloids nih.gov |

| GIAO NMR Calculations | NMR Chemical Shift Prediction | Validation and revision of complex molecular structures by comparing calculated vs. experimental NMR data. | Structural revision of macaridine nih.gov |

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex . This method is extensively used to predict the interaction between this compound and putative biological targets. Software such as AutoDock Vina and iGEMDOCK are utilized to perform these simulations .

For example, in studies on the related alkaloid reticuline, molecular docking was used to investigate its anticancer activity against potential colorectal cancer receptors, including TNIK, VEGFR, EGFR, and AKT2 . The simulations calculate binding energies, which indicate the strength of the interaction, with lower energies suggesting more stable binding nih.gov. Similar studies on Strychnos alkaloids have used AutoDock 4.2 to evaluate interactions with targets like acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and human serum albumin (HSA) nih.gov. These simulations provide valuable hypotheses about this compound's mechanism of action by identifying potential molecular targets for further experimental validation.

Table 2: Examples of Molecular Docking Studies on Related Alkaloids

| Alkaloid | Software | Biological Target(s) | Calculated Binding Energy (kcal/mol) | Reference |

|---|---|---|---|---|

| Reticuline | AutoDock Vina, iGEMDOCK | EGFR | -120.2 | |

| Reticuline | AutoDock Vina, iGEMDOCK | VEGFR | -117.8 | |

| Reticuline | AutoDock Vina, iGEMDOCK | AKT2 | -108.3 | |

| Reticuline | AutoDock Vina, iGEMDOCK | TNIK | -96.7 | |

| Uleine-type alkaloids | AutoDock 4.2 | AChE, BuChE, HSA | Not specified | nih.gov |

Virtual screening, or in silico screening, involves the computational analysis of large chemical libraries to identify potential new drug candidates molinspiration.com. This approach can be ligand-based, using the structure of a known active molecule, or structure-based, utilizing the 3D structure of a biological target nih.gov. For alkaloids like this compound, these methods allow for the rapid prediction of a wide range of biological activities.

A common approach is molecular docking-based virtual screening, which has been applied to the Strychnos genus to discover compounds with potential antidiabetic activity crbb-journal.com. In such studies, a library of compounds is docked against a panel of relevant protein targets, and the resulting binding affinities are used to prioritize candidates for further experimental testing crbb-journal.com. Fragment-based models, which calculate a molecule's activity score based on the sum of contributions from its substructure fragments, are also employed, particularly when the 3D structure of the target is unknown molinspiration.com. These methodologies efficiently narrow down the vast chemical space of natural products to a manageable number of promising leads for biological evaluation.

Target Validation Studies for Elucidating this compound's Biological Action

Target validation is the critical process of demonstrating that a specific molecular target is directly involved in a disease process and that its modulation is likely to have a therapeutic benefit sygnaturediscovery.comcambridgemedchemconsulting.com. While various biological activities, such as anti-inflammatory and antispasmodic effects, have been reported for this compound and its derivatives, the definitive validation of the underlying molecular targets is a complex, ongoing area of research.

The process of target validation involves a range of techniques. Initially, the expression profile of a putative target is examined in both healthy and disease-relevant tissues to establish a correlation sygnaturediscovery.com. Genetic methods, such as gene knock-out or siRNA-mediated gene silencing, can provide strong evidence by demonstrating that altering the target gene affects the disease phenotype cambridgemedchemconsulting.comtechnologynetworks.com. Furthermore, the use of selective "tool" molecules that modulate the target's function in cellular or animal models is a key pharmacological approach to validation sygnaturediscovery.com. For this compound, elucidating its precise mechanism of action will require systematic studies to validate the targets initially proposed by in silico methods like molecular docking.

Cheminformatics Tools for Chemical Diversity Analysis of Alkaloid Libraries

Cheminformatics provides the tools to organize, analyze, and visualize the vast chemical diversity of natural products. For the Strychnos alkaloids, a class to which this compound belongs, molecular networking has emerged as a particularly powerful technique uliege.benih.govresearchgate.net. This method uses tandem mass spectrometry (MS/MS) data to create visual maps where molecules are grouped into clusters based on their structural similarity ufabc.edu.brnih.gov.

Platforms like the Global Natural Products Social Molecular Networking (GNPS) platform, in conjunction with data processing software like MZmine 2, are used to generate these networks from HPLC-MS/MS data nih.govcolab.ws. By mapping the chemical space, researchers can rapidly dereplicate known compounds, identify new analogues, and observe the distribution of different alkaloid families across various species uliege.benih.gov. This approach has been instrumental in exploring the alkaloidic diversity of the Strychnos genus, allowing for the identification of both major and minor alkaloids and contributing to a deeper chemotaxonomic understanding nih.govresearchgate.net.

Analytical Method Development and Validation for Research Applications

The accurate study of this compound relies on robust and validated analytical methods for its detection, quantification, and structural elucidation. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique, often coupled with mass spectrometry (MS) for enhanced sensitivity and specificity nih.govresearchgate.net.

Methods such as HPLC-ESI(+)-Q/TOF (High-Performance Liquid Chromatography-Electrospray Ionization-Quadrupole-Time of Flight) have been developed for the comprehensive analysis of Strychnos alkaloid extracts nih.gov. These methods allow for the separation and identification of numerous alkaloids within a complex mixture.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the definitive structural elucidation of isolated compounds like this compound researchgate.netnih.gov. A suite of 1D and 2D NMR experiments, including ¹H, ¹³C, COSY, HSQC, and HMBC, are used to determine the precise connectivity and stereochemistry of the molecule hyphadiscovery.com.

Crucially, any analytical method used in research must be validated to ensure its suitability for the intended purpose unodc.orgresearchgate.netashdin.com. Validation involves assessing various parameters, including accuracy, precision, specificity, linearity, range, and robustness, to guarantee that the data generated are reliable and reproducible ashdin.comhbm4eu.eu.

Table 3: Key Analytical Techniques in this compound Research

| Technique | Abbreviation | Primary Application |

|---|---|---|

| High-Performance Liquid Chromatography | HPLC | Separation and quantification of alkaloids in complex mixtures. |

| Mass Spectrometry | MS | Detection and identification of compounds based on mass-to-charge ratio. |

| Liquid Chromatography-Mass Spectrometry | LC-MS/MS | High-sensitivity analysis and fragmentation studies for structural information. |

| Nuclear Magnetic Resonance Spectroscopy | NMR | Definitive structural elucidation of pure compounds. |

Chromatographic Techniques for Isolation and Purity Assessment

Chromatography is a fundamental biophysical technique that facilitates the separation, identification, and purification of components within a mixture for both qualitative and quantitative analysis. nih.gov The isolation and purity assessment of this compound relies on a variety of chromatographic methods, each leveraging different molecular characteristics to achieve separation. nih.gov

The selection of an appropriate chromatographic technique is crucial for obtaining highly purified this compound, which is essential for accurate structural elucidation and biological studies. reachseparations.com Column chromatography is a widely employed method for the purification of compounds like this compound due to its high resolving power and versatility. nih.govcolumn-chromatography.com The process involves a stationary phase, a solid adsorbent material, and a mobile phase, a liquid or gas that moves the compound through the stationary phase. nih.gov

High-Performance Liquid Chromatography (HPLC) is a principal technique for the purity assessment of this compound. Reverse-phase HPLC (RP-HPLC), where molecules are separated based on their lipophilicity, is a robust and common approach. reachseparations.com For more challenging separations of structurally similar impurities, orthogonal techniques such as normal-phase HPLC (NP-HPLC) and Supercritical Fluid Chromatography (SFC) can be employed. reachseparations.com SFC, which uses supercritical CO2 as the mobile phase, offers different selectivity based on the compound's interaction with a polar stationary phase. reachseparations.com

The following table summarizes the application of various chromatographic techniques in the study of this compound:

| Technique | Principle of Separation | Application in this compound Studies |

| Column Chromatography | Adsorption on a solid stationary phase | Initial purification from crude synthesis mixtures or natural extracts. nih.govcolumn-chromatography.com |

| Thin-Layer Chromatography (TLC) | Solid-liquid adsorption | Rapid monitoring of reaction progress and preliminary purity checks. nih.gov |

| High-Performance Liquid Chromatography (HPLC) | Partition between a liquid mobile phase and a solid stationary phase | Quantitative analysis of purity and isolation of high-purity samples. reachseparations.com |

| Reverse-Phase HPLC (RP-HPLC) | Partition based on hydrophobicity | Primary method for purity assessment and quality control of this compound. reachseparations.com |

| Supercritical Fluid Chromatography (SFC) | Partition based on affinity for a polar stationary phase with a supercritical fluid mobile phase | Separation of closely related impurities and chiral separations. reachseparations.com |

Spectroscopic Techniques for Quantitative and Qualitative Analysis

Spectroscopic methods are indispensable for the structural elucidation and quantitative analysis of this compound. These techniques provide detailed information about the molecular structure, functional groups, and concentration of the compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise three-dimensional structure of this compound in solution. By analyzing the chemical shifts, coupling constants, and nuclear Overhauser effects, researchers can map the connectivity and spatial arrangement of atoms within the molecule. nih.gov

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of this compound with high accuracy. High-resolution mass spectrometry (HRMS) coupled with tandem mass spectrometry (MS/MS) can provide fragmentation patterns that are crucial for structural confirmation and identification of metabolites. reachseparations.com

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of the molecules, which are characteristic of specific functional groups present in the this compound structure. nih.gov These techniques are valuable for confirming the presence of key chemical bonds and for studying intermolecular interactions.

Circular Dichroism (CD) spectroscopy is particularly useful for analyzing the stereochemistry of chiral molecules like this compound. It can provide information about the secondary structure of this compound if it is a larger molecule or its conformation in solution. nih.gov

The table below outlines the primary spectroscopic techniques used in the analysis of this compound:

| Technique | Information Obtained | Application in this compound Studies |

| Nuclear Magnetic Resonance (NMR) | 3D structure, atomic connectivity | Definitive structural elucidation of this compound and its analogues. nih.gov |

| Mass Spectrometry (MS) | Molecular weight, elemental composition, fragmentation patterns | Confirmation of molecular formula and identification of impurities and metabolites. reachseparations.com |

| Infrared (IR) Spectroscopy | Presence of functional groups | Identification of key chemical bonds and functional moieties in the this compound molecule. nih.gov |

| Raman Spectroscopy | Molecular vibrations, functional groups | Complementary to IR for structural analysis, especially for aqueous samples. nih.gov |

| Circular Dichroism (CD) | Stereochemistry, secondary structure | Determination of the absolute configuration of chiral centers and conformational analysis. nih.gov |

Early-Stage Drug Discovery Implications (Preclinical Research Frameworks)

The exploration of this compound's therapeutic potential falls within the framework of early-stage drug discovery, a complex process that can take several years. nih.govtexilajournal.com This preclinical phase is critical for assessing the safety and efficacy of a compound before it can be considered for human trials. ppd.comamsbiopharma.com

The initial steps involve target identification and validation, where researchers hypothesize that modulating a specific biological target with this compound could have a therapeutic effect. nih.govppd.com Following this, assay development is crucial to screen for the desired biological activity of this compound. nih.gov

Key aspects of the preclinical research framework for this compound include:

Pharmacodynamics (PD): Studies to understand what this compound does to the body, including its interaction with the intended target and any off-target effects. americanpharmaceuticalreview.com

Pharmacokinetics (PK): Studies to understand what the body does to this compound, including its absorption, distribution, metabolism, and excretion (ADME). amsbiopharma.com

Toxicology Studies: A range of tests to assess the potential adverse effects of this compound at different dose levels. amsbiopharma.com

The data generated from these preclinical studies are essential for making informed decisions about whether to advance this compound to clinical development. ppd.com

Intellectual Property Landscape Analysis for Chemical Patents Related to this compound Structure and Synthesis

The intellectual property (IP) landscape for a chemical compound like this compound is a critical aspect of its development and commercialization. jonesday.com Patents provide legal protection for inventions, which in the pharmaceutical industry, typically include the compound itself, its synthesis methods, and its therapeutic uses. youtube.com

A thorough analysis of the patent landscape for this compound would involve searching various patent databases such as those from the United States Patent and Trademark Office (USPTO), the European Patent Office (EPO), and the World Intellectual Property Organization (WIPO). drugpatentwatch.com Such searches are crucial to identify existing patents that may cover the this compound structure, related analogs, or methods of its synthesis. patentbusinesslawyer.com

Key types of patents relevant to this compound include:

Composition of Matter Patents: These patents protect the novel chemical entity (NCE) of this compound itself and are considered the strongest form of protection. drugpatentwatch.com

Process Patents: These patents cover the specific methods used to synthesize this compound. youtube.com

Method of Use Patents: These patents protect the use of this compound for treating a specific disease or condition.

The patenting strategy for a new compound like this compound is often to create a "patent thicket," which involves filing for multiple patents covering different aspects of the invention to provide a layered defense against competition. drugpatentwatch.com For a novel synthetic molecule like this compound, which is not found in nature, it would generally be considered patentable subject matter, provided it is new, useful, and non-obvious. jonesday.comvklaw.com

常见问题

Q. What frameworks ensure transparency in this compound-related data sharing and collaboration?

- Methodological Answer : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable). Deposit raw data in repositories like Zenodo or Figshare with unique DOIs. Use electronic lab notebooks (ELNs) for real-time annotation and version control .

Tables for Key Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。